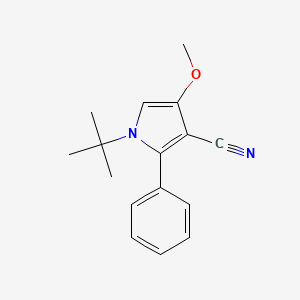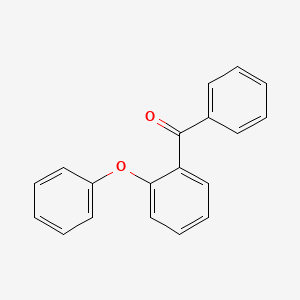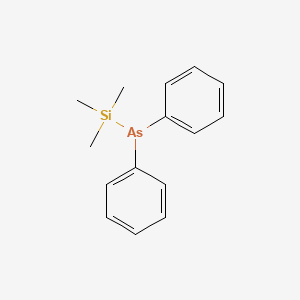![molecular formula C27H23N3OSn B14659826 {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-85-0](/img/structure/B14659826.png)
{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyanamide group, a triphenylstannyl group, and a 3-methylphenyl group, making it an interesting subject for studies in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 3-methylphenyl isocyanide with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triphenylstannyl group.
Reduction: Reduction reactions can target the cyanamide group, converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, where the triphenylstannyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of stannic oxide and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted cyanamides and organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between organotin compounds and biological systems. It may serve as a model compound for investigating the effects of organotin compounds on cellular processes.
Medicine
Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets through its functional groups. The cyanamide group can participate in nucleophilic addition reactions, while the triphenylstannyl group can engage in coordination with metal ions. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannyl cyanamide: Similar structure but lacks the 3-methylphenyl group.
3-Methylphenyl cyanamide: Similar structure but lacks the triphenylstannyl group.
Triphenylstannyl imine: Similar structure but lacks the cyanamide group.
Uniqueness
The uniqueness of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51951-85-0 |
|---|---|
Fórmula molecular |
C27H23N3OSn |
Peso molecular |
524.2 g/mol |
Nombre IUPAC |
triphenylstannyl N-cyano-N'-(3-methylphenyl)carbamimidate |
InChI |
InChI=1S/C9H9N3O.3C6H5.Sn/c1-7-3-2-4-8(5-7)12-9(13)11-6-10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
VEOSPZCEZXVHMO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)N=C(NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


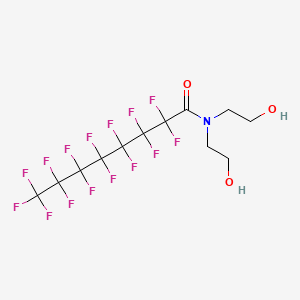
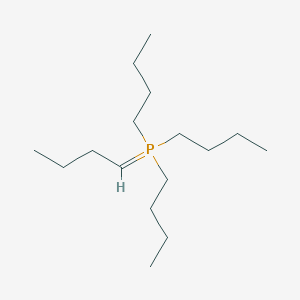
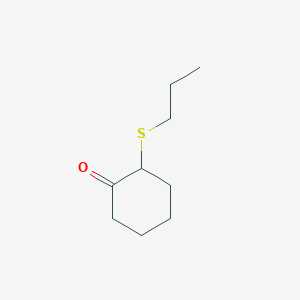
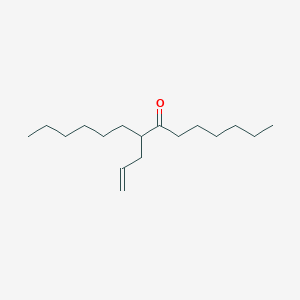

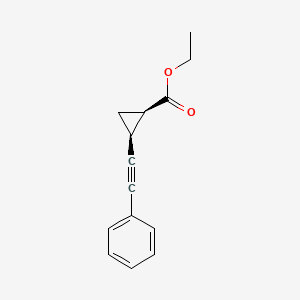

plumbane](/img/structure/B14659800.png)


